

Physical properties of 4-Ethylhexanoic acid (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylhexanoic acid

Cat. No.: B1294683

[Get Quote](#)

Technical Guide: Physicochemical Properties of 4-Ethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Ethylhexanoic acid** (CAS No: 6299-66-7), a branched-chain carboxylic acid. The data and methodologies presented are intended to support research and development activities where this compound's physical characteristics are of importance.

Core Physical Properties

The fundamental physical properties of **4-Ethylhexanoic acid** are summarized below. These values are critical for a variety of applications, including reaction engineering, formulation development, and safety assessments.

Property	Value	Units	Conditions
Boiling Point	234.6	°C	at 760 mmHg
Density	0.926	g/cm ³	Not Specified

Experimental Protocols

While specific experimental documentation for the determination of **4-Ethylhexanoic acid**'s properties is not publicly detailed, the following outlines standard methodologies that are broadly applicable for determining the boiling point and density of liquid carboxylic acids.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid organic compound such as **4-Ethylhexanoic acid** can be determined using several established methods. A common laboratory-scale approach is distillation.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

- Round-bottom flask
- Heating mantle or oil bath
- Distillation head with a port for a thermometer
- Condenser
- Receiving flask
- Calibrated thermometer
- Boiling chips

Methodology (based on ASTM D1078):

- A measured volume of **4-Ethylhexanoic acid** is placed into the round-bottom flask, along with boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation head.
- Cooling water is circulated through the condenser.

- The flask is gently heated. The temperature is monitored closely as it rises.
- The initial boiling point is recorded as the temperature at which the first drop of condensate falls from the condenser into the receiving flask.
- For a distillation range, heating is continued, and the temperature is recorded at various volume intervals of collected distillate.
- The final boiling point is the maximum temperature reached during the distillation.
- The observed boiling point is corrected to standard pressure (760 mmHg) if the determination is carried out at a different atmospheric pressure.

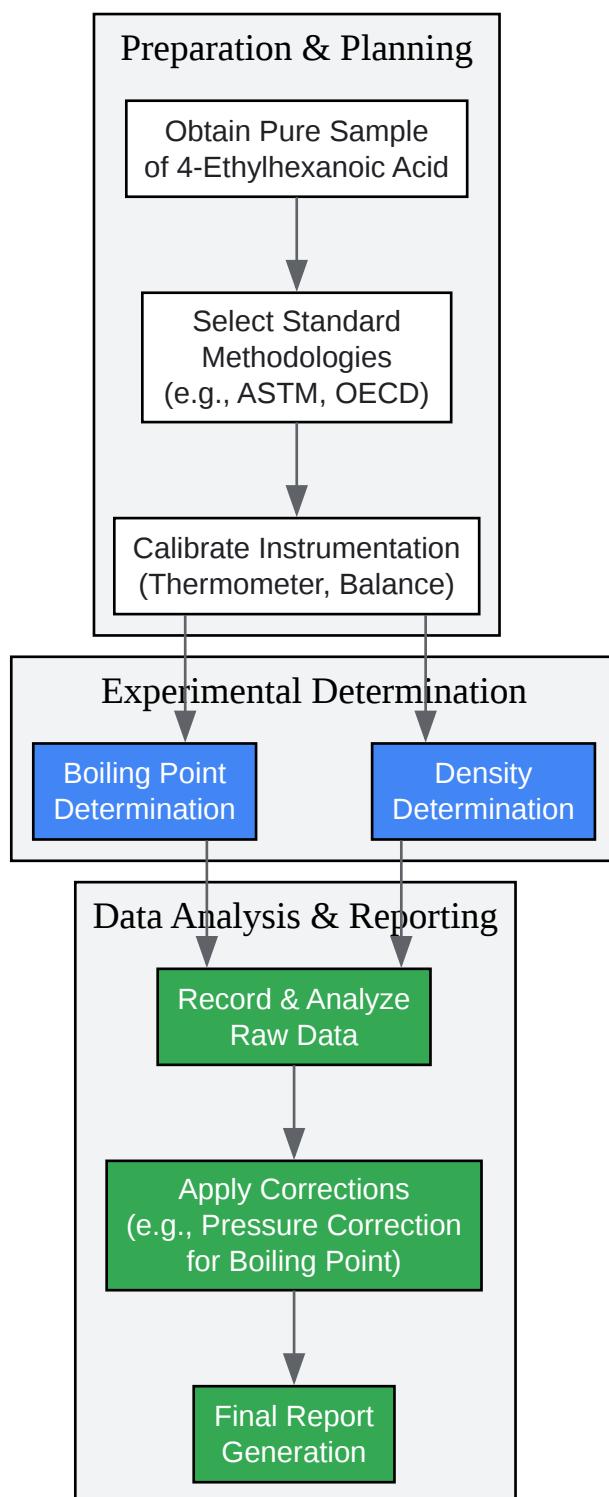
Determination of Density (General Protocol)

The density of a liquid can be determined using various techniques as outlined in OECD Test Guideline 109. The pycnometer method is a precise and commonly used approach.[\[1\]](#)

Principle: Density is defined as the mass of a substance per unit volume ($\rho = m/V$). The pycnometer method accurately determines the mass of a precisely known volume of the liquid.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance (accurate to ± 0.1 mg)
- Constant temperature bath


Methodology:

- The empty, clean, and dry pycnometer is weighed on the analytical balance (m_1).
- The pycnometer is filled with distilled water of a known density (ρ_{water}) at a specific temperature. It is then placed in a constant temperature bath to reach thermal equilibrium.

- The pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m_2).
- The volume of the pycnometer (V) is calculated using the formula: $V = (m_2 - m_1) / \rho_{\text{water}}$.
- The pycnometer is emptied, dried, and then filled with **4-Ethylhexanoic acid**.
- The filled pycnometer is brought to the same temperature in the constant temperature bath.
- The pycnometer is then dried on the outside and weighed (m_3).
- The density of the **4-Ethylhexanoic acid** (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = (m_3 - m_1) / V$.

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental characterization of the physical properties of a liquid chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- To cite this document: BenchChem. [Physical properties of 4-Ethylhexanoic acid (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294683#physical-properties-of-4-ethylhexanoic-acid-boiling-point-density\]](https://www.benchchem.com/product/b1294683#physical-properties-of-4-ethylhexanoic-acid-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com